molecular formula C26H25F3N4O2S B605117 1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide CAS No. 1459809-09-6

1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide

Katalognummer: B605117
CAS-Nummer: 1459809-09-6
Molekulargewicht: 514.5672
InChI-Schlüssel: COPZFJSJZPCWFD-QNEJGDQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzazepine derivative featuring a carbothioamide group and a trifluoromethylphenyl diazenyl substituent. The trifluoromethyl group improves lipophilicity and metabolic stability, while the diazenyl moiety may contribute to redox activity or receptor binding . The carbothioamide group is critical for bioactivity, as seen in structurally related hydrazinecarbothioamides with anticancer and antioxidant properties .

Biologische Aktivität

1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide is a complex organic compound belonging to the class of benzazepines. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and enzyme inhibition. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25F3N4O2SC_{26}H_{25}F_3N_4O_2S, with a molecular weight of 514.6 g/mol. The structure features a benzazepine core with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H25F3N4O2S
Molecular Weight514.6 g/mol
IUPAC Name7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide
InChI KeyCOPZFJSJZPCWFD-UHFFFAOYSA-N
  • Enzyme Inhibition : This compound has been shown to selectively inhibit protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways. Inhibiting these enzymes can lead to altered cellular signaling that affects cell proliferation and survival .
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the diazenyl group is particularly noted for enhancing the anticancer potential of azo compounds .
  • Antioxidant Activity : Preliminary studies suggest that this compound may also possess antioxidant properties, which can protect cells from oxidative stress and damage—a common factor in cancer progression .

Anticancer Activity

A study conducted on various azo compounds highlighted the effectiveness of similar structures in inhibiting cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity against breast cancer cells .

Enzyme Selectivity

In a comparative study on PTP inhibitors, it was found that this benzazepine derivative selectively inhibited specific isoforms of PTPs over others, demonstrating a promising therapeutic profile for conditions linked to dysregulated tyrosine phosphorylation .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with the active sites of target enzymes, indicating potential for further development as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

This compound has garnered attention for its potential therapeutic effects. The following are key areas of application:

  • Anticancer Activity
    • Studies have indicated that derivatives of benzazepine compounds exhibit significant anticancer properties. The structural features of 1,3,4,5-tetrahydro-7,8-dihydroxy derivatives suggest potential efficacy against various cancer cell lines.
    • Case Study : In vitro studies demonstrated that compounds with similar structures inhibit cell proliferation in human cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .
  • Neuroprotective Effects
    • Research indicates that benzazepine derivatives may possess neuroprotective properties, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • Mechanism : The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in several studies .
  • Pain Management
    • The compound has been investigated for its analgesic properties. It may act on pain pathways by inhibiting specific receptors involved in pain transmission.
    • Clinical Relevance : A study showed that similar benzazepine derivatives could effectively reduce pain responses in animal models, indicating potential for development as analgesics .

Synthesis and Derivatives

The synthesis of 1,3,4,5-tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide involves multiple steps:

  • Starting Materials : The synthesis typically begins with readily available benzene derivatives and involves reactions such as diazotization and nucleophilic substitutions.
  • Yield and Purity : The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the multi-step synthesis of this compound, particularly in achieving high yields of the diazenyl and benzazepine moieties?

  • Methodological Answer : Focus on stepwise coupling reactions, such as diazo-coupling for the diazenyl group (using aryl diazonium salts and phenolic substrates under controlled pH) . For the benzazepine core, employ cyclization reactions (e.g., Pictet–Spengler or Bischler–Napieralski) with catalytic acid or base. Monitor intermediates via TLC/HPLC and optimize reaction conditions (temperature, solvent polarity) to minimize side products. Purification via column chromatography with gradient elution is critical .

Q. Which analytical techniques are most effective for structural characterization, especially given the compound’s trifluoromethyl and carbothioamide groups?

  • Methodological Answer : Use a combination of:

  • NMR : 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity; 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for benzazepine and carbothioamide regions.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
  • FT-IR : To identify S-H (thioamide) and O-H (dihydroxy) stretches .

Q. How should preliminary biological screening be designed to assess receptor binding or enzyme inhibition potential?

  • Methodological Answer : Prioritize in vitro assays:

  • Receptor Binding : Radioligand displacement assays (e.g., GABAA_A receptors, given structural similarity to benzodiazepines ).
  • Enzyme Inhibition : Use fluorogenic substrates to test for interactions with oxidoreductases or hydrolases.
  • Cell Viability : MTT assays in relevant cell lines (e.g., neuronal or cancer cells) to screen for cytotoxicity .
    • Include positive/negative controls and replicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in data related to the compound’s metabolic stability versus its in vitro bioactivity?

  • Methodological Answer :

Metabolic Profiling : Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., oxidation of diazenyl or hydroxyl groups) .

Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at unstable sites (e.g., replacing -OH with -OMe) and compare bioactivity.

Computational Modeling : Predict metabolic pathways via software like ADMET Predictor™ or molecular docking to assess binding affinity changes post-metabolism .

  • Cross-validate findings with in vivo pharmacokinetic studies in animal models .

Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Stability : Conduct hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and varying pH .
  • Bioaccumulation : Use OECD Test Guideline 305 (aqueous/lipid partitioning assays).
  • Ecotoxicology : Perform acute/chronic toxicity tests on Daphnia magna or algae, adhering to ISO 6341/8692 standards. Measure LC50_{50}/EC50_{50} values and correlate with structural descriptors (e.g., logP) .

Q. How can researchers design assays to elucidate the role of the trifluoromethyl group in target selectivity or off-target interactions?

  • Methodological Answer :

  • Isosteric Replacement : Syntize analogs with -CF3_3 replaced by -CH3_3, -Cl, or -CN. Compare binding affinities in receptor/kinase panels .
  • Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to assess enthalpy/entropy contributions of -CF3_3 to binding .
  • Off-Target Screening : Employ high-throughput platforms (e.g., CEREP BioPrint®) to evaluate interactions with GPCRs, ion channels, or transporters .

Q. Contradiction Analysis and Troubleshooting

Q. How should discrepancies between computational docking predictions and empirical binding data be addressed?

  • Methodological Answer :

Force Field Calibration : Re-evaluate docking parameters (e.g., solvation models, protonation states) using software like AutoDock Vina or Schrödinger Suite.

Crystallographic Validation : Attempt co-crystallization of the compound with its target protein to resolve binding mode ambiguities .

Dynamic Simulations : Run MD simulations (100+ ns) to assess conformational flexibility and ligand-protein stability .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Groups

The compound shares functional motifs with several classes of bioactive molecules:

  • Hydrazinecarbothioamides (e.g., N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide ): These feature carbothioamide and aromatic substituents but lack the benzazepine core.
  • Diazenyl-containing compounds (e.g., EP 4 374 877 A2 derivatives ): These include trifluoromethylphenyl diazenyl groups but are based on diazaspiro or pyrimidine scaffolds.
  • Carbothioamide-linked heterocycles (e.g., triazolo[1,5-a]pyrimidine carboxamides ): These prioritize heterocyclic diversity over benzazepine frameworks.

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Notable Bioactivity
Target Benzazepine Benzazepine 7,8-dihydroxy; trifluoromethyl diazenyl; carbothioamide Antioxidant, Anticancer (inferred)
Hydrazinecarbothioamides Hydrazine Pyridinylmethylidene; dimethylphenyl IC₅₀ = 0.8 µM/L (MCF-7 cells)
Diazaspiro Derivatives Diazaspiro[3.5]nonene Trifluoromethylphenyl; pyrimidinyl Not specified (patent focus)
Triazolo-pyrimidines Triazolo[1,5-a]pyrimidine Difluorophenyl; carboxamide Unreported (synthetic focus)

Table 2: Anticancer Activity Comparison

Compound IC₅₀ (MCF-7 Cells) Key Structural Features
Target Benzazepine Not reported Benzazepine; diazenyl; carbothioamide
Hydrazinecarbothioamide 6 0.8 µM/L Hydrazine; pyridinylmethylidene
Doxorubicin 1–10 µM/L Anthracycline glycoside

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 7,8-dihydroxy groups may enhance aqueous solubility relative to dimethylphenyl-substituted analogs in , balancing lipophilicity for better bioavailability.

Eigenschaften

IUPAC Name

7,8-dihydroxy-N-[2-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N4O2S/c27-26(28,29)20-5-9-22(10-6-20)32-31-21-7-3-17(4-8-21)11-12-30-25(36)33-13-1-2-18-14-23(34)24(35)15-19(18)16-33/h3-10,14-15,34-35H,1-2,11-13,16H2,(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPZFJSJZPCWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide
1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide
1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide
1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide
1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide
1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.